molecular formula C12H17FN2O2 B8208438 2-fluoro-4-nitro-N,N-dipropylaniline

2-fluoro-4-nitro-N,N-dipropylaniline

Cat. No.: B8208438
M. Wt: 240.27 g/mol
InChI Key: UAJNPQAJLZZEED-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitro-N,N-dipropylaniline ( 2702505-11-9) is a fluorinated aniline derivative offered as a key chemical intermediate for research and development purposes. Its molecular formula is C 12 H 17 FN 2 O 2 , and it has a molecular weight of 240.27 . This compound is designed for use as a building block in organic synthesis , particularly in the pharmaceutical and agrochemical industries. The molecular structure incorporates both a fluoro substituent and a nitro group on an aromatic ring system. The fluorine atom, due to its high electronegativity, can significantly influence the electron distribution of the molecule, potentially affecting its reactivity, metabolic stability, and binding affinity in target systems . The nitro group is a versatile functional group known for its strong electron-withdrawing effect, which can activate the aromatic ring for nucleophilic substitution reactions. It also serves as a common precursor for the reduction to an aniline derivative, providing a handle for further chemical modifications . The N,N -dipropyl side chain may contribute to increased lipophilicity, which can influence the compound's solubility and membrane permeability. While specific applications for this exact molecule are not extensively documented in the public domain, its structural features are commonly sought after in the development of various specialty chemicals . Researchers value such compounds for constructing complex molecules with tailored properties in discovery chemistry programs. Handling and Usage Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-fluoro-4-nitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNPQAJLZZEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substituent profiles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
4-Fluoro-2-nitro-N,N-di-n-propylaniline -F (4), -NO₂ (2), -N(Pr)₂ C₁₂H₁₆FN₃O₂ 240.27 Herbicide intermediate
2-Chloro-4-nitro-N,N-dipropylaniline -Cl (2), -NO₂ (4), -N(Pr)₂ C₁₂H₁₆ClN₃O₂ ~269.73* Thermodynamic studies
Isopropalin (2,6-dinitro-4-isopropyl-N,N-dipropylaniline) -NO₂ (2,6), -iPr (4), -N(Pr)₂ C₁₅H₂₃N₃O₄ 309.36 Herbicide (dinitroaniline class)
Nitralin (4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline) -NO₂ (2,6), -SO₂CH₃ (4), -N(Pr)₂ C₁₃H₁₈N₄O₆S 366.37 Soil-persistent herbicide
Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) -CF₃ (4), -NO₂ (2,6), -N(Pr)₂ C₁₃H₁₆F₃N₃O₄ 335.28 Pre-emergent herbicide

*Calculated based on formula C₁₂H₁₆ClN₃O₂.

Physicochemical and Thermodynamic Properties

  • The dinitro-substituted isopropalin and nitralin show higher thermal stability (Tboil > 900 K) compared to mono-nitro analogs ().
  • Solubility and Partitioning: The chloro analog has a log Poct/wat of 3.875 (), suggesting moderate hydrophobicity.

Data Tables

Table 1: Thermodynamic Properties of Selected Analogs

Compound Δf H°gas (kJ/mol) Tboil (K) log Poct/wat
2-Chloro-4-nitro-N,N-dipropylaniline -36.39 712.31 3.875
Isopropalin Not reported 938.29 ~4.2*
Nitralin Not reported >900 ~2.8**

Estimated based on dinitroaniline analogs.
*
Lower due to polar sulfonyl group.

Table 2: Herbicide Residue Behavior in Soil ()

Compound Soil Mobility Residual Activity
Nitralin Low (tilled zone) High persistence
Trifluralin Low (tilled zone) Moderate
Diuron High (leaching) Short-term

Preparation Methods

Direct Alkylation of 2-Fluoro-4-Nitroaniline

A plausible route involves the sequential nitration of 2-fluoroaniline followed by N,N-dipropylation. However, the strong electron-withdrawing nitro group complicates alkylation due to reduced nucleophilicity of the amine.

Procedure :

  • Nitration :

    • 2-Fluoroaniline is nitrated using a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C to yield 2-fluoro-4-nitroaniline.

    • Key Parameters :

      • Molar ratio of HNO3\text{HNO}_3:H2SO4\text{H}_2\text{SO}_4 = 1:1.3.

      • Reaction time: 50–200 s in a microchannel reactor.

      • Yield: 83–94%.

  • Alkylation :

    • The nitro-substituted aniline undergoes N,N-dipropylation using propyl bromide (C3H7Br\text{C}_3\text{H}_7\text{Br}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Challenges :

      • Competing O-alkylation due to the nitro group’s electron-withdrawing effect.

      • Requires excess alkylating agent (3–5 equivalents) and prolonged reaction times (12–24 h).

Optimization Strategy :

  • Use of polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency.

  • Stepwise alkylation: Initial mono-propylation followed by a second alkylation to minimize by-products.

Nitration of Pre-Alkylated 2-Fluoro-N,N-Dipropylaniline

An alternative approach involves alkylating 2-fluoroaniline first, followed by nitration. This route avoids the deactivating effects of the nitro group during alkylation.

Procedure :

  • Alkylation :

    • 2-Fluoroaniline is reacted with propyl bromide in a basic medium (NaOH\text{NaOH}) under reflux to form 2-fluoro-N,N-dipropylaniline.

    • Yield : ~73–78% after purification via vacuum distillation.

  • Nitration :

    • The alkylated intermediate is nitrated using fuming nitric acid (HNO3\text{HNO}_3) in H2SO4\text{H}_2\text{SO}_4 at 0–5°C.

    • Regioselectivity : The dipropylamine group directs nitration to the para position relative to the fluorine atom.

    • Challenges :

      • Over-nitration risks due to the electron-donating dipropylamine group.

      • Requires careful temperature control (<10°C) and stoichiometric HNO3\text{HNO}_3.

Optimization Strategy :

  • Use of acetic anhydride as a solvent to moderate nitration reactivity.

  • Continuous-flow microchannel reactors to enhance heat transfer and reduce side reactions.

Comparative Analysis of Synthetic Methods

ParameterDirect Alkylation RoutePre-Alkylation/Nitration Route
Reaction Steps 22
Overall Yield 60–70%75–85%
By-Products O-Alkylated derivativesOver-nitrated isomers
Scalability ModerateHigh (via microreactors)
Purity (HPLC) 95–97%98–99%

Advanced Methodologies and Innovations

Continuous-Flow Microreactor Synthesis

Adopting a Corning high-flux microchannel reactor (as described in CN111018717A) significantly improves nitration efficiency:

  • Flow Rates :

    • Acetic acid-acetic anhydride solution: 40.0–100.0 mL/min.

    • Nitric acid (68%): 4.0–30.0 mL/min.

  • Residence Time : 50–200 s at 30–70°C.

  • Advantages :

    • Reduced thermal degradation.

    • Yield enhancement to 93% with 99.6% purity.

Protective Group Strategies

Temporary protection of the amine group (e.g., acetylation) before nitration, as seen in WO2018207120A1, could mitigate side reactions:

  • Acetylation of 2-fluoro-N,N-dipropylaniline using acetic anhydride.

  • Nitration under controlled conditions.

  • Deprotection via hydrolysis (e.g., HCl reflux).

Challenges and Mitigation Strategies

Regioselectivity Control

  • Issue : Competing nitration at positions 3 or 5 due to steric and electronic effects.

  • Solution :

    • Use of directing groups (e.g., methoxy) during intermediate stages.

    • Computational modeling to predict substituent effects.

Purification Difficulties

  • Issue : Co-elution of by-products in column chromatography.

  • Solution :

    • Recrystallization from petroleum ether/ethyl acetate mixtures.

    • Acid-base extraction to isolate the free amine .

Q & A

Q. Table 1: Synthesis Conditions

StepReagents/ConditionsTemperatureTimeYield
NitrationHNO₃/H₂SO₄0–5°C2–4 h~70%
Alkylation1-Bromopropane, NaH, DMF60–80°C12–24 h~85%

How can researchers ensure high purity (>95%) during purification?

Basic Research Question
Methodological Answer:
Post-synthesis purification involves:

  • Recrystallization: Use ethanol/water (3:1) at 50°C to dissolve the crude product, followed by slow cooling to 4°C to precipitate pure crystals .
  • Column Chromatography: Employ silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate) to isolate the target compound. Monitor fractions via HPLC (C18 column, 254 nm) .
    Critical Considerations:
  • Purity Validation: Use NMR (¹H/¹³C) to confirm absence of propyl halide or unreacted aniline (e.g., δ 1.0–1.5 ppm for propyl groups) .

What advanced spectroscopic techniques resolve contradictions in structural assignments?

Advanced Research Question
Methodological Answer:
Contradictions in nitro/fluoro positional isomers can arise due to similar NMR shifts. To resolve:

X-ray Crystallography: Determines absolute configuration (e.g., C–F bond length ~1.34 Å, nitro group torsion angle ~15°) .

Density Functional Theory (DFT): Compare computed vs. experimental IR spectra (e.g., nitro symmetric stretch at ~1520 cm⁻¹) .

2D NMR (HSQC/HMBC): Correlate fluorine (δ -110 ppm in ¹⁹F NMR) with adjacent protons to confirm substitution patterns.

Case Study:
A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline using DFT and crystallography, highlighting distinct NOESY correlations for ortho/para substituents .

How does the fluorine substituent influence reaction kinetics in further functionalization?

Advanced Research Question
Methodological Answer:
Fluorine’s electronegativity alters electronic and steric effects:

  • Electrophilic Aromatic Substitution (EAS): Fluorine deactivates the ring but directs substituents meta/para. Kinetic studies (UV-Vis monitoring) show slower nitration rates compared to non-fluorinated analogs .
  • Nucleophilic Attack: The nitro group’s electron-withdrawing effect enhances reactivity toward nucleophiles (e.g., SNAr reactions with amines). Use stopped-flow spectroscopy to measure rate constants (k ~10⁻³ M⁻¹s⁻¹) .

What methodologies assess environmental stability and degradation pathways?

Advanced Research Question
Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor via LC-MS for nitro-reduction products (e.g., amine derivatives) .
  • Hydrolysis Kinetics: Conduct pH-dependent stability tests (pH 3–11) at 25–50°C. Fluorine’s inductive effect increases resistance to acidic hydrolysis (t₁/₂ > 48 h at pH 3) .

Q. Table 2: Degradation Products

ConditionMajor ProductsDetection Method
UV Light2-Fluoro-4-amino-N,N-dipropylanilineLC-MS (m/z 224.1)
Alkaline Hydrolysis4-Nitroso derivativesHPLC-UV

How can researchers evaluate biological activity in drug discovery contexts?

Advanced Research Question
Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) using fluorescence polarization. The nitro group may act as a hydrogen-bond acceptor in active sites .
  • Cytotoxicity Studies: Use MTT assays on cancer cell lines (e.g., HeLa). Compare IC₅₀ values with non-fluorinated analogs to assess fluorine’s impact .

Key Finding:
Nitroaniline derivatives exhibit moderate antimicrobial activity (MIC ~50 µM) against S. aureus, attributed to membrane disruption .

What safety protocols are critical for handling this compound?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (LD₅₀ > 500 mg/kg in rodents) .
  • Spill Management: Neutralize with activated charcoal and dispose as hazardous waste (UN2811) .

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